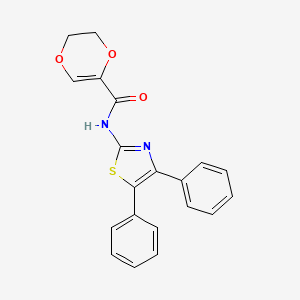

N-(4,5-diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Description

N-(4,5-Diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with phenyl groups at positions 4 and 5. The thiazole moiety is linked via an amide bond to a partially saturated 1,4-dioxine ring (5,6-dihydro-1,4-dioxine). This structural combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c23-19(16-13-24-11-12-25-16)22-20-21-17(14-7-3-1-4-8-14)18(26-20)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBJIMZWDBKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the formation of the thiazole ring through the cyclization of appropriate precursors The dioxine ring is then introduced through a series of reactions involving oxidation and cyclization

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

N-(4,5-diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Due to its potential pharmacological properties, it may be investigated for use in drug development, particularly for its antimicrobial, antiviral, or anticancer activities.

Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dioxine ring and carboxamide group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Literature

describes thiazolylmethylcarbamate derivatives, such as bis(thiazol-5-ylmethyl) carbamates and hydroperoxy-substituted analogs (e.g., compounds x and y). These share the thiazole ring but differ in substituents and functional linkages:

- Thiazole Substitution : The target compound’s 4,5-diphenylthiazole contrasts with the 5-thiazolylmethyl groups in ’s carbamates. Diphenyl substitution enhances lipophilicity (higher logP) and may improve membrane permeability compared to smaller substituents like methyl or hydroperoxy groups .

- Linkage Type : The target uses a carboxamide bond, whereas ’s compounds employ carbamate linkages. Carbamates are more hydrolytically stable than esters but less so than amides, suggesting the target compound may exhibit greater metabolic stability in vivo .

Comparison with Dioxine/Oxadiazole Hybrids

highlights N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide, which shares a dioxine-like ring but differs in core heterocycles:

- Dihydrodioxine vs. Benzodioxin: The target’s 5,6-dihydro-1,4-dioxine is non-aromatic and less planar than the fused benzodioxin in .

- Thiazole vs. Oxadiazole/Thiophene : Thiazoles (with sulfur) exhibit greater hydrogen-bond acceptor capacity than oxadiazoles (O/N), while the nitro-thiophene in introduces strong electron-withdrawing effects absent in the target compound. This could influence redox reactivity or target selectivity .

Key Property Comparison Table

Hypothetical Research Findings

- Kinase Inhibition: The diphenylthiazole moiety may mimic ATP-binding motifs in kinases, similar to known inhibitors like dasatinib. The dihydrodioxine’s flexibility could enhance binding to allosteric sites compared to rigid benzodioxins .

- Solubility : The partially saturated dioxine may improve aqueous solubility over fully aromatic analogs, balancing the high logP from diphenyl groups .

- Synthetic Accessibility : The amide linkage simplifies synthesis compared to ’s carbamates, which require protecting groups for hydroperoxy or methyl substituents .

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant therapies. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

-

Case Study: Cytotoxicity Testing

- A study assessed the cytotoxic effects of several thiazole derivatives, including the compound . It was found to exhibit an IC50 value of approximately 23.30 ± 0.35 µM against human lung adenocarcinoma cells (A549) and other cancer cell lines.

- The presence of the thiazole ring was crucial for enhancing cytotoxic activity, with modifications leading to improved selectivity and potency against tumor cells .

- Mechanism of Action

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. The compound this compound demonstrated significant anticonvulsant activity in various animal models.

- Case Study: Anticonvulsant Testing

- In a study involving the maximal electroshock (MES) seizure model, the compound exhibited protective effects at doses lower than standard anticonvulsants like ethosuximide.

- SAR analysis indicated that modifications to the phenyl substituents on the thiazole ring could enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazole Ring | Essential for anticancer and anticonvulsant activity |

| Phenyl Substituents | Modifications increase potency and selectivity |

| Dioxin Moiety | Contributes to overall stability and bioactivity |

Q & A

Q. Challenges :

- Multi-step synthesis : Thiazole formation and carboxamide coupling often require inert atmospheres (N) to prevent oxidation .

- Low cyclization efficiency : Poor dihydrodioxine ring closure due to steric hindrance from diphenyl groups.

Q. Solutions :

- Use high-pressure reactors for cyclization steps to improve reaction kinetics .

- Optimize purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts .

Basic: What biological targets are commonly associated with thiazole-dioxine hybrids?

- Enzyme inhibition : Thiazole derivatives target kinases (e.g., EGFR) and cyclooxygenase-2 (COX-2) via competitive binding at ATP or arachidonate sites .

- Receptor modulation : Dioxine-carboxamide structures interact with G-protein-coupled receptors (GPCRs), influencing anti-inflammatory pathways .

- DNA intercalation : Planar diphenylthiazole moieties may intercalate DNA, relevant in anticancer studies .

Advanced: How do electronic effects of substituents impact mechanistic pathways?

- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity of the thiazole ring, enhancing covalent binding to cysteine residues in target enzymes .

- Electron-donating groups (e.g., OCH) : Improve solubility but reduce binding affinity due to steric or electronic mismatches .

- Case study : Fluorine substitution () boosts metabolic stability compared to non-halogenated analogs, as seen in microsomal assays .

Basic: What purification techniques are effective post-synthesis?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) for optimal separation of polar carboxamide byproducts .

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals suitable for X-ray analysis .

Advanced: What computational approaches predict binding modes and affinity?

- Molecular docking (AutoDock Vina) : Model interactions with COX-2 or EGFR using PDB structures (e.g., 1PWH). Validate with MM-GBSA free-energy calculations .

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with carboxamide .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC values to design optimized analogs .

Basic: How does this compound compare to structural analogs in terms of activity?

Advanced: What strategies mitigate toxicity in preclinical studies?

- Prodrug design : Mask the carboxamide as an ester to reduce off-target interactions; hydrolyze in vivo .

- Metabolic profiling : Use LC-MS to identify reactive metabolites (e.g., epoxide intermediates) and modify substituents to block metabolic hotspots .

- Dosage optimization : Conduct PK/PD studies in rodent models to establish therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.